2-Bromo-5-(oxolan-3-yl)-1,3,4-thiadiazole
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Overview
Description
2-Bromo-5-(oxolan-3-yl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromine atom and an oxolan-3-yl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(oxolan-3-yl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 5-(oxolan-3-yl)-1,3,4-thiadiazole using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(oxolan-3-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can be subjected to oxidation or reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in suitable solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized thiadiazole derivatives with altered electronic properties.
Reduction Products: Reduced thiadiazole derivatives with potential changes in reactivity.
Scientific Research Applications
2-Bromo-5-(oxolan-3-yl)-1,3,4-thiadiazole has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of novel materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(oxolan-3-yl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the oxolan-3-yl group can influence its binding affinity and specificity. The thiadiazole ring can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole
- 2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole
- 2-Bromo-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid
Uniqueness
2-Bromo-5-(oxolan-3-yl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties compared to thiazole derivatives
Properties
IUPAC Name |
2-bromo-5-(oxolan-3-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c7-6-9-8-5(11-6)4-1-2-10-3-4/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZPFZCKDNMYDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NN=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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